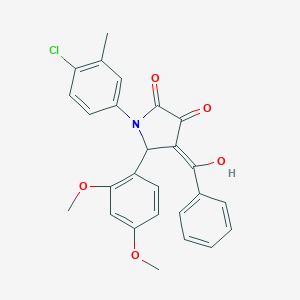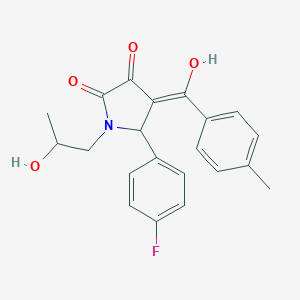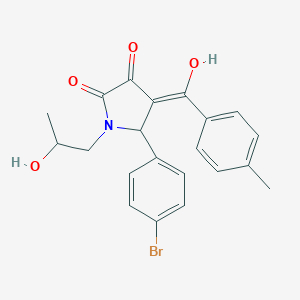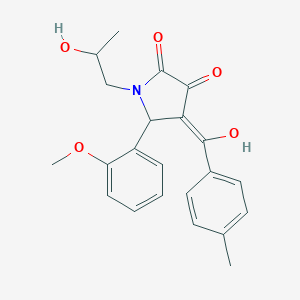![molecular formula C27H21ClN2O4 B282268 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3).
Mecanismo De Acción
CHIR-99021 exerts its pharmacological effects by selectively inhibiting 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been implicated in the pathogenesis of several diseases, including Alzheimer's, diabetes, and cancer. By inhibiting 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, CHIR-99021 can modulate various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in embryonic development and tissue regeneration.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. This compound has also been shown to enhance the production of insulin in pancreatic beta cells and improve glucose metabolism in diabetic animal models. In addition, CHIR-99021 has been shown to enhance the regeneration of damaged tissues, including bone and cartilage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CHIR-99021 is its high selectivity for 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, which minimizes off-target effects. This compound is also relatively stable and can be easily synthesized in large quantities. However, CHIR-99021 has some limitations, including its low solubility in water, which can limit its use in certain experimental settings. In addition, CHIR-99021 can be toxic at high concentrations, which requires careful dose optimization.
Direcciones Futuras
There are several potential future directions for the study of CHIR-99021. One area of interest is the development of more potent and selective 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors based on the chemical structure of CHIR-99021. Another area of interest is the investigation of the therapeutic potential of CHIR-99021 in various disease models, including neurodegenerative diseases, cancer, and diabetes. Finally, the use of CHIR-99021 in tissue engineering and regenerative medicine is an exciting area of research that holds promise for the development of novel therapies for tissue repair and regeneration.
Conclusion:
In conclusion, CHIR-99021 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. CHIR-99021 is a potent and selective inhibitor of 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one and has been used in various fields, including neuroscience, oncology, and regenerative medicine. Further research is needed to fully understand the therapeutic potential of CHIR-99021 and to develop more potent and selective 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors based on its chemical structure.
Métodos De Síntesis
The synthesis of CHIR-99021 involves several steps, including the condensation of 2-bromo-1-(4-chlorobenzoyl)-3,5-dihydro-2H-pyrrole-2-one with 3-hydroxybenzaldehyde in the presence of a base, followed by a reduction step using sodium borohydride. The resulting product is then subjected to a reaction with indole-3-acetic acid to yield CHIR-99021.
Aplicaciones Científicas De Investigación
CHIR-99021 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and regenerative medicine. This compound has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CHIR-99021 has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, this compound has been used in tissue engineering to enhance the regeneration of damaged tissues.
Propiedades
Fórmula molecular |
C27H21ClN2O4 |
|---|---|
Peso molecular |
472.9 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H21ClN2O4/c28-19-10-8-16(9-11-19)25(32)23-24(17-4-3-5-20(31)14-17)30(27(34)26(23)33)13-12-18-15-29-22-7-2-1-6-21(18)22/h1-11,14-15,24,29,31-32H,12-13H2/b25-23- |
Clave InChI |
XRRDIHIXBCAIFP-BZZOAKBMSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CC(=CC=C5)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC(=CC=C5)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC(=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)


![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)






![(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B282205.png)

